N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a cyclopentylsulfamoyl group, and a phenoxyacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and cyclopentylsulfamoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.
Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is unique due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C21H30N2O4S |
---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C21H30N2O4S/c24-21(22-15-14-17-6-2-1-3-7-17)16-27-19-10-12-20(13-11-19)28(25,26)23-18-8-4-5-9-18/h6,10-13,18,23H,1-5,7-9,14-16H2,(H,22,24) |
InChI Key |
BYHWALUBUQBFIN-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Origin of Product |
United States |
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